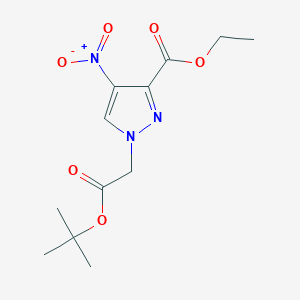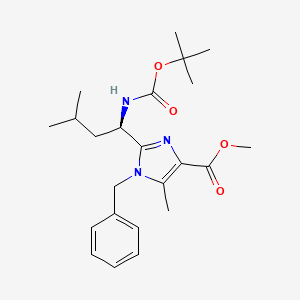
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is a chiral piperidine derivative with significant applications in medicinal chemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a fluorine atom at the 4-position of the piperidine ring. This structural configuration imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of the fluorine atom at the 4-position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Fluorination: Selectfluor, NFSI
Protection: Boc anhydride, triethylamine
Deprotection: Trifluoroacetic acid
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Major Products Formed
Substitution: Various substituted piperidines
Deprotection: Free amine derivatives
Oxidation: N-oxides
Reduction: Amines
Wissenschaftliche Forschungsanwendungen
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: In the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom enhances binding affinity and metabolic stability, while the Boc group provides protection during synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3r,4r)-3-amino-4-fluoropiperidine: Lacks the Boc protecting group, making it more reactive.
(3r,4r)-1-boc-4-hydroxypiperidine: Contains a hydroxyl group instead of a fluorine atom, altering its reactivity and applications.
(3r,4r)-1-boc-4-chloropiperidine: Contains a chlorine atom instead of fluorine, affecting its chemical properties and biological activity.
Uniqueness
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate is unique due to the combination of the Boc protecting group and the fluorine atom, which imparts specific chemical stability and reactivity. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Eigenschaften
IUPAC Name |
tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJEFDRBTZVEL-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(but-3-en-1-yl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1407148.png)


![1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1407153.png)




![2-(Tert-butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1407164.png)





